molecular formula C11H13N3OS2 B2423487 4-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1210939-33-5

4-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2423487
CAS RN: 1210939-33-5
M. Wt: 267.37
InChI Key: KWTZLAICEOQVQK-UHFFFAOYSA-N
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Description

4-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a member of the thiadiazole family, which is known for its diverse biological activities.

Scientific Research Applications

Synthesis and Structural Analysis

Thiadiazole and thiophene derivatives are subjects of considerable interest in chemical research due to their diverse applications, including pharmaceuticals, agrochemicals, and materials science. For instance, the synthesis and crystal structure analysis of related compounds, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, provide a basis for understanding the structural properties and potential reactivity of thiadiazole and thiophene-based molecules (Prabhuswamy et al., 2016). Such studies are crucial for designing compounds with desired physical and chemical properties.

Pharmacological Activities

Thiadiazole and thiophene moieties are commonly incorporated into compounds for their potential biological activities. Research into thiophene, thiazole, and thiadiazole derivatives has demonstrated various pharmacological potentials, including antimicrobial, anticancer, and anti-inflammatory activities. For example, novel thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been synthesized and shown to exhibit good inhibitory activity against several cancer cell lines, highlighting the therapeutic potential of these heterocyclic compounds (Atta & Abdel-Latif, 2021). Similarly, compounds containing 1,3,4-thiadiazole derivatives have been evaluated for their anticancer properties, with some demonstrating significant activity against hepatocellular carcinoma cell lines (Gomha et al., 2017).

properties

IUPAC Name

4-propyl-N-(thiophen-3-ylmethyl)thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS2/c1-2-3-9-10(17-14-13-9)11(15)12-6-8-4-5-16-7-8/h4-5,7H,2-3,6H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTZLAICEOQVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide

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